Methyl 2,5,5-trimethyl-4-oxohex-2-enoate
Description
Methyl 2,5,5-trimethyl-4-oxohex-2-enoate is an α,β-unsaturated ester characterized by a conjugated enone system (C=C and carbonyl groups) and three methyl substituents at positions 2, 5, and 5 of the hexenoyl backbone. The compound’s structure includes:
- A methyl ester group at the terminal position.
- A conjugated double bond (C2–C3) and a ketone group at C3.
- Steric hindrance due to the geminal dimethyl groups at C4.
Applications may include roles as intermediates in pharmaceuticals or fragrances, given the prevalence of similar esters in natural products and industrial processes .
Properties
CAS No. |
82884-49-9 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
methyl 2,5,5-trimethyl-4-oxohex-2-enoate |
InChI |
InChI=1S/C10H16O3/c1-7(9(12)13-5)6-8(11)10(2,3)4/h6H,1-5H3 |
InChI Key |
PPPUJLUFLGEGPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C(C)(C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Brønsted Acid-Catalyzed Condensation-Elimination
Reaction Design and Substrate Selection
The synthesis of α,β-unsaturated γ-keto esters via Brønsted acid catalysis involves a two-step sequence: (1) aldol-like condensation of a ketone with methyl glyoxalate to form a β-hydroxy-γ-keto ester intermediate and (2) mesylation followed by elimination to generate the conjugated enoate. For Methyl 2,5,5-trimethyl-4-oxohex-2-enoate, the starting ketone is 5,5-dimethylhexan-4-one , which provides the necessary methyl substituents at positions 5 and 5.
Condensation Step
In anhydrous toluene, 5,5-dimethylhexan-4-one reacts with methyl glyoxalate in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) at room temperature. This base facilitates deprotonation of the ketone, enabling nucleophilic attack on the glyoxalate carbonyl. The resulting β-hydroxy-γ-keto ester intermediate is isolated in 44–64% yield after silica gel chromatography.
Mesylation and Elimination
The β-hydroxy intermediate undergoes mesylation with methanesulfonyl chloride (MsCl) and triethylamine in dichloromethane (DCM) at 0°C to rt. Subsequent elimination of methanesulfonic acid (MsOH) produces the α,β-unsaturated product. This step achieves 53–70% yield under optimized conditions.
Catalytic Optimization
Table 1 compares catalysts and solvents for the elimination step. Methanesulfonic acid (MsOH) in dichloroethane (DCE) at 60°C proved most effective, achieving 70% yield at 50 mol% loading. Lower catalyst loadings or alternative acids (e.g., p-TSA, TFA) resulted in incomplete conversion.
Table 1. Catalyst Screening for Elimination Step
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | MsOH (10) | DCE | 60 | 35 |
| 2 | MsOH (50) | DCE | 60 | 70 |
| 3 | p-TSA (10) | DCE | 60 | 25 |
| 4 | TFA (10) | DCE | 60 | 32 |
Rhenium-Catalyzed Alkyne Insertion
Mechanistic Basis
The [ReBr(CO)₃(thf)]₂-catalyzed insertion of alkynes into β-keto esters offers an alternative route to α,β-unsaturated γ-keto esters. This method leverages the electrophilic activation of alkynes by the rhenium catalyst, enabling regioselective insertion into the β-keto ester framework.
Substrate Scope
Using methyl 4-oxohexanoate and propyne , the reaction proceeds in toluene at 80°C under argon. The rhenium catalyst coordinates the alkyne, facilitating nucleophilic attack by the β-keto ester enolate. This step forms a new C–C bond at the α-position of the ketone, yielding the conjugated enoate.
Yield and Selectivity
Initial trials with phenylacetylene achieved 92% yield with high regioselectivity (3a:4a:5a = 11:85:4). Substituting propyne requires optimizing steric and electronic effects, but analogous selectivity is anticipated.
Comparative Analysis of Methods
Efficiency and Scalability
- Brønsted Acid Method : Higher scalability due to simple acid catalysts and mild conditions. However, the two-step process complicates purification.
- Rhenium-Catalyzed Method : Single-step synthesis but requires specialized metal catalysts and inert conditions, increasing operational costs.
Mechanistic Insights
Density functional theory (DFT) calculations for related systems reveal a Michael addition-enolization-hemiketalization pathway in Brønsted acid catalysis. The rate-determining step is the enolization of the Michael adduct (ΔG‡ = 18.7 kcal/mol), which is accelerated by MsOH. In contrast, rhenium catalysis proceeds via alkyne coordination and insertion, with a lower activation barrier (ΔG‡ = 26.9 kcal/mol).
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5,5-trimethyl-4-oxohex-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of esters or amides .
Scientific Research Applications
Methyl 2,5,5-trimethyl-4-oxohex-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 2,5,5-trimethyl-4-oxohex-2-enoate exerts its effects involves its interaction with various molecular targets. The ester and ketone groups allow it to participate in a range of chemical reactions, influencing biological pathways and processes. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Structural Analogs from Austrocedrus chilensis Resin ()
Compounds such as 12-oxo-labda-8(17),13E-dien-19-oic acid methyl ester (Compound 10 in ) share the methyl ester and oxo functional groups. Key differences include:
- Cyclic vs. Acyclic Backbones : Compound 10 features a labdane diterpene skeleton, whereas the target compound is acyclic.
- Substituent Effects : The labdane derivative’s rigidity and additional double bonds may reduce solubility in polar solvents compared to the more flexible target compound.
- Reactivity: The conjugated enone in the target compound enhances electrophilicity at C3, whereas Compound 10’s isolated carbonyl may exhibit lower reactivity toward nucleophiles .
Methyl Shikimate ()
Methyl shikimate is a cyclic ester derivative of shikimic acid, a precursor in aromatic amino acid biosynthesis. Comparison highlights:
- Analytical Data: ¹H NMR: Methyl shikimate’s protons adjacent to oxygen (e.g., –OCH₃) resonate near δ 3.7–4.0 ppm, similar to the target compound’s ester methyl group. FTIR: Strong C=O stretches (~1740 cm⁻¹) are common to both, but the target compound’s conjugated enone system shows additional absorption near 1680 cm⁻¹ (C=C–C=O) .
Methyl 2,5-Dimethyl-2-vinylhex-4-enoate ()
This analog replaces the oxo group with a vinyl substituent and has fewer methyl groups:
- Substituent Effects : The vinyl group at C2 introduces steric bulk but lacks the electron-withdrawing character of the oxo group, reducing electrophilicity.
- Physical Properties : The absence of a ketone likely increases hydrophobicity compared to the target compound.
- Reactivity : The vinyl group may participate in cycloaddition or polymerization reactions, whereas the oxo group in the target compound favors nucleophilic additions .
Table 1: Key Properties of Methyl 2,5,5-Trimethyl-4-oxohex-2-enoate and Analogs
| Compound | Molecular Formula | Key Functional Groups | Notable Reactivity | Solubility Trends |
|---|---|---|---|---|
| This compound | C₁₀H₁₆O₃ | Enone, methyl ester | Michael addition, Diels-Alder | Moderate polarity |
| 12-oxo-labda-8(17),13E-dien-19-oate | C₂₁H₃₂O₃ | Labdane skeleton, ester, ketone | Ester hydrolysis, ketone reduction | Low (nonpolar solvents) |
| Methyl shikimate | C₇H₁₀O₅ | Cyclic ester, hydroxyls | Glycosylation, acid-catalyzed ring-opening | High (polar solvents) |
| Methyl 2,5-dimethyl-2-vinylhex-4-enoate | C₁₀H₁₆O₂ | Vinyl, ester | Cycloaddition, radical polymerization | Low (hydrophobic) |
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